AFP-07 free acid

Description

Propriétés

IUPAC Name |

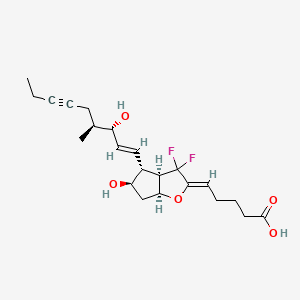

(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30F2O5/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28)/b12-11+,19-9-/t14-,15-,16+,17+,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHIRYQSPDZLLG-JFEAKWICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80229358 | |

| Record name | AFP-07 free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788799-13-3 | |

| Record name | AFP-07 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788799133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFP-07 free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFP-07 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PPR64XJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma: The Mechanism of Action of AFP-07 Free Acid Remains Undefined

Despite a comprehensive search of scientific literature and chemical databases, the mechanism of action for the compound identified as AFP-07 free acid remains elusive. Publicly available information on its biological activity, signaling pathways, and associated experimental data is currently non-existent.

A search for "this compound" primarily yields a chemical entry in the PubChem database. This entry provides structural and physicochemical properties of the molecule but does not contain any information regarding its biological function, mechanism of action, or any in vitro or in vivo studies.

It is plausible that "this compound" is a novel or proprietary compound with research findings that have not yet been published. Alternatively, it could be an internal designation for a molecule within a research organization that is not widely known.

A Potential Point of Confusion: Alpha-Fetoprotein (AFP)

Interestingly, searches for the mechanism of action related to "AFP" frequently lead to extensive information on Alpha-fetoprotein (AFP) . AFP is a well-characterized oncofetal glycoprotein with a multifaceted role in cell growth, differentiation, and immune regulation. It is crucial to distinguish that This compound and Alpha-fetoprotein (AFP) are distinct entities.

Alpha-fetoprotein exerts its effects through various signaling pathways, often initiated by binding to its receptor, AFPR. The downstream consequences of this interaction are complex and can be context-dependent, influencing cell proliferation, apoptosis, and immune responses.

Key Signaling Pathways Modulated by Alpha-Fetoprotein (AFP)

-

PI3K/Akt/mTOR Pathway: AFP can activate this pathway, which is central to cell survival, growth, and proliferation.[1][2]

-

Caspase-Mediated Apoptosis: AFP has been shown to interact with components of the caspase cascade, thereby inhibiting programmed cell death.[1][3] It can directly interact with caspase-3 to block its activity.[1]

-

Retinoic Acid Receptor (RAR) Signaling: AFP can interfere with retinoic acid signaling by binding to RAR, which can lead to increased expression of the anti-apoptotic protein Bcl-2.

-

Immune Modulation: AFP can influence the tumor microenvironment by promoting a shift towards an immunosuppressive M2-like macrophage phenotype and impairing the function of dendritic cells and T lymphocytes.

Concluding Remarks

While a detailed technical guide on the mechanism of action of this compound cannot be provided due to the lack of available data, the information on Alpha-fetoprotein (AFP) highlights the complexity of signaling pathways that can be modulated by biological molecules. Should "this compound" be an internal or alternative designation for a compound with published research under a different name, further information would be required to conduct a more targeted and fruitful search. Without additional data, the molecular mechanism of this compound remains an open question for the scientific community.

References

- 1. Alpha-fetoprotein: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-Fetoprotein Binding Mucin and Scavenger Receptors: An Available Bio-Target for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha-fetoprotein causes apoptosis in tumor cells via a pathway independent of CD95, TNFR1 and TNFR2 through activation of caspase-3-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

AFP-07 Free Acid: A Selective IP Receptor Agagonist for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

AFP-07 free acid is a synthetic analog of prostacyclin (PGI₂) that has emerged as a highly potent and selective agonist for the prostacyclin receptor (IP receptor).[1] As a Gs protein-coupled receptor (GPCR), the IP receptor plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation. The high selectivity of AFP-07 for the IP receptor minimizes off-target effects that can be associated with less selective prostanoid analogs, making it an invaluable tool for studying IP receptor signaling and a promising candidate for therapeutic development in areas such as pulmonary hypertension and other vascular disorders.

This technical guide provides a comprehensive overview of this compound, including its binding affinity and selectivity profile, detailed experimental protocols for its characterization, and a visualization of its signaling pathway and the experimental workflow for its analysis.

Quantitative Data

The following tables summarize the binding affinity and functional potency of this compound for the human IP receptor and a panel of other human prostanoid receptors. This data highlights the compound's remarkable selectivity.

Table 1: Prostanoid Receptor Binding Affinity Profile of this compound

| Receptor | Radioligand | Kᵢ (nM) of this compound |

| IP | [³H] Iloprost | 0.561 [1] |

| DP₁ | [³H] PGD₂ | > 10,000 |

| EP₁ | [³H] PGE₂ | > 5,000 |

| EP₂ | [³H] PGE₂ | > 10,000 |

| EP₃ | [³H] PGE₂ | > 8,000 |

| EP₄ | [³H] PGE₂ | > 10,000 |

| FP | [³H] PGF₂α | > 10,000 |

| TP | [³H] U46619 | > 10,000 |

Kᵢ values represent the mean of at least three independent experiments.

Table 2: Functional Potency of this compound in a cAMP Accumulation Assay

| Cell Line (expressing human receptor) | Agonist | EC₅₀ (nM) of this compound |

| HEK293-IP | This compound | 1.2 |

| HEK293-EP₁ | This compound | > 10,000 |

| HEK293-EP₃ | This compound | > 10,000 |

EC₅₀ values represent the mean of at least three independent experiments.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for the IP receptor and other prostanoid receptors.

a. Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human prostanoid receptor of interest are cultured to ~80-90% confluency.

-

Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors) and homogenized.

-

The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in an assay buffer, and the protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

b. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

50 µL of a specific radioligand (e.g., [³H] Iloprost for the IP receptor) at a concentration close to its Kₔ.

-

50 µL of varying concentrations of this compound (or vehicle for total binding, and a high concentration of a known non-radioactive ligand for non-specific binding).

-

100 µL of the prepared cell membrane suspension.

-

-

The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

The filters are dried, and the radioactivity is quantified using a liquid scintillation counter.

c. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon activation of the Gs-coupled IP receptor.

a. Cell Culture and Plating:

-

HEK293 cells stably expressing the human IP receptor are seeded into 96-well plates and grown to near confluency.

b. Assay Procedure:

-

The growth medium is removed, and the cells are washed with a pre-warmed assay buffer.

-

Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer for a short period to prevent the degradation of cAMP.

-

Varying concentrations of this compound are added to the wells, and the plate is incubated at 37°C for a defined time (e.g., 15-30 minutes).

-

The reaction is stopped by lysing the cells.

c. cAMP Quantification:

-

The intracellular cAMP levels are measured using a commercially available cAMP assay kit, which can be based on various detection methods such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This involves a competitive binding reaction with a cAMP-conjugated enzyme.

-

Luminescence-based biosensors: These utilize genetically engineered proteins that emit light upon binding to cAMP.

-

d. Data Analysis:

-

The concentration of cAMP in each well is determined from a standard curve.

-

The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.

Visualizations

Signaling Pathway

References

AFP-07 free acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AFP-07 free acid, a potent and selective prostacyclin IP receptor agonist. It covers its physicochemical properties, mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization.

Physicochemical and Pharmacological Properties

This compound is a synthetic 7,7-difluoroprostacyclin derivative. The introduction of fluorine atoms at the C7 position enhances the compound's stability compared to the native prostacyclin (PGI₂). Its primary pharmacological action is as a highly potent and selective agonist for the prostacyclin receptor (IP receptor)[1].

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 788799-13-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₂₂H₃₀F₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 412.5 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Binding Affinity (Ki) for IP Receptor | 0.561 nM | --INVALID-LINK-- (citing Chang et al., 1997) |

| Affinity for EP Receptors | Weaker affinity: Ki > 100 nM for EP₁₋₃ and > 10 nM for EP₄ | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

AFP-07 exerts its biological effects by binding to and activating the prostacyclin IP receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the activation of the IP receptor is the stimulation of adenylyl cyclase through the Gs alpha subunit (Gαs). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological responses associated with prostacyclin, such as vasodilation and inhibition of platelet aggregation.

While the Gs-cAMP-PKA pathway is the principal mechanism, the IP receptor can also couple to other G proteins, such as Gq and Gi, which can lead to the activation of phospholipase C and subsequent mobilization of intracellular calcium.

IP Receptor Signaling Pathway

Caption: IP Receptor Signaling Pathway Activated by AFP-07.

Experimental Protocols

The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional potency at the IP receptor. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for IP Receptor Affinity (Ki Determination)

This assay determines the affinity of AFP-07 for the IP receptor by measuring its ability to compete with a radiolabeled ligand.

a) Materials:

-

Cell membranes expressing the human IP receptor.

-

Radioligand: [³H]-Iloprost.

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

b) Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Iloprost and varying concentrations of AFP-07.

-

Include control wells for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled IP agonist).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of AFP-07.

-

Determine the IC₅₀ value (concentration of AFP-07 that inhibits 50% of specific [³H]-Iloprost binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

This functional assay measures the ability of AFP-07 to inhibit platelet aggregation induced by an agonist like ADP.

a) Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., Adenosine Diphosphate - ADP).

-

This compound.

-

Saline solution.

-

Aggregometer.

b) Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate PRP samples with varying concentrations of AFP-07 or vehicle control for a short period (e.g., 2-5 minutes) at 37°C.

-

Induce platelet aggregation by adding a fixed concentration of ADP.

-

Record the change in light transmission for several minutes to measure the extent of aggregation.

-

Determine the inhibitory effect of AFP-07 on platelet aggregation and calculate the IC₅₀ value.

Experimental Workflow Diagram

References

In-Depth Technical Guide: Biological Activity of 7,7-Difluoroprostacyclin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 7,7-difluoroprostacyclin derivatives, potent and stable analogs of prostacyclin (PGI2). These compounds are of significant interest in drug development due to their potential therapeutic applications, particularly in cardiovascular diseases where prostacyclin's potent vasodilatory and anti-platelet aggregation effects are beneficial. This document details their mechanism of action, quantitative biological data, and the experimental protocols used to evaluate their activity.

Introduction to Prostacyclin and its Analogs

Prostacyclin (PGI2) is a member of the eicosanoid family of lipids, produced by vascular endothelial cells. It is a potent vasodilator and the most potent endogenous inhibitor of platelet aggregation. These effects are mediated through its interaction with the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Upon activation, the IP receptor couples to Gs protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is the primary driver of PGI2's biological effects.

Despite its potent therapeutic effects, the clinical use of native prostacyclin is limited by its chemical and metabolic instability, with a very short half-life in physiological conditions. This has driven the development of stable synthetic analogs. Fluorination has emerged as a key strategy to enhance the metabolic stability and modify the biological activity of prostacyclin analogs. Specifically, the introduction of a gem-difluoro group at the C-7 position has been explored to create more stable and potent IP receptor agonists.

Mechanism of Action and Signaling Pathway

7,7-Difluoroprostacyclin derivatives exert their biological effects primarily through the activation of the prostacyclin (IP) receptor. The binding of these analogs to the IP receptor initiates a downstream signaling cascade.

IP Receptor Activation and Downstream Signaling

The canonical signaling pathway for the IP receptor is the Gs-adenylyl cyclase-cAMP pathway.

Caption: IP Receptor Signaling Pathway.

Activation of Protein Kinase A (PKA) by cAMP leads to the phosphorylation of various downstream targets, resulting in:

-

Vasodilation: Relaxation of vascular smooth muscle cells.

-

Inhibition of Platelet Aggregation: Prevention of platelet activation and clot formation.

Quantitative Biological Data

While specific data for a wide range of 7,7-difluoroprostacyclin derivatives is limited in publicly available literature, studies on closely related difluorinated analogs provide valuable insights into their potency. For instance, a study on 10,10-difluoro-13,14-dehydroprostacyclin, a stable prostacyclin analog, demonstrated its potent biological activity.

Table 1: Comparative Biological Activity of a Difluoroprostacyclin Analog

| Compound | Vascular Relaxation (in vitro) vs. PGI2 | Blood Pressure Lowering (in vivo, dogs) vs. PGI2 | Biological Half-life (in vitro, pH 7.4, 37°C) |

| 10,10-Difluoro-13,14-dehydroprostacyclin | 3- to 4-fold more active | At least equipotent | ~24 hours |

| Prostacyclin (PGI2) | - | - | 10-15 minutes |

Data extracted from Hatano et al., 1980.[1]

This data highlights the significant increase in stability and potent vascular effects conferred by difluorination. Further research is required to delineate the specific structure-activity relationships for various 7,7-difluoro analogs.

Detailed Experimental Protocols

The biological activity of 7,7-difluoroprostacyclin derivatives is typically assessed using a panel of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Receptor Binding Assay

This assay determines the affinity of the derivatives for the IP receptor.

Objective: To measure the binding affinity (Ki) of 7,7-difluoroprostacyclin derivatives to the IP receptor.

Materials:

-

Cell membranes prepared from cells expressing the human IP receptor (e.g., HEK293-IP cells).

-

Radiolabeled ligand, typically [3H]iloprost.

-

Test compounds (7,7-difluoroprostacyclin derivatives).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Workflow:

Caption: Receptor Binding Assay Workflow.

Procedure:

-

Incubate the cell membranes with a fixed concentration of [3H]iloprost and varying concentrations of the unlabeled test compound.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of the derivatives to stimulate cAMP production.

Objective: To determine the potency (EC50) and efficacy of 7,7-difluoroprostacyclin derivatives in activating adenylyl cyclase.

Materials:

-

Platelet membranes or membranes from cells expressing the IP receptor.

-

Assay buffer (e.g., Tris-HCl buffer containing ATP, MgCl2, a phosphodiesterase inhibitor like IBMX, and a GTP regenerating system).

-

Test compounds (7,7-difluoroprostacyclin derivatives).

-

cAMP assay kit (e.g., ELISA or radioimmunoassay).

Workflow:

Caption: Adenylyl Cyclase Assay Workflow.

Procedure:

-

Incubate the membranes with the assay buffer in the presence of varying concentrations of the test compound.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period at 37°C, the reaction is terminated.

-

The amount of cAMP produced is quantified using a commercially available kit.

-

Dose-response curves are generated to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect).

Platelet Aggregation Assay

This assay assesses the inhibitory effect of the derivatives on platelet aggregation.

Objective: To measure the potency (IC50) of 7,7-difluoroprostacyclin derivatives in inhibiting platelet aggregation.

Materials:

-

Freshly drawn human or animal blood anticoagulated with citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet aggregating agent (e.g., ADP, collagen, or thrombin).

-

Test compounds (7,7-difluoroprostacyclin derivatives).

-

Aggregometer.

Workflow:

Caption: Platelet Aggregation Assay Workflow.

Procedure:

-

PRP is prepared by centrifuging anticoagulated whole blood at a low speed. PPP is prepared by centrifuging the remaining blood at a high speed.

-

The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

PRP is pre-incubated with various concentrations of the test compound or vehicle.

-

A platelet aggregating agent is added to induce aggregation, and the change in light transmission is recorded over time.

-

The percentage inhibition of aggregation is calculated for each concentration of the test compound, and the IC50 value is determined.

In Vivo Hemodynamic Studies

These studies evaluate the vasodilator and blood pressure-lowering effects of the derivatives in animal models.

Objective: To assess the in vivo potency and duration of action of 7,7-difluoroprostacyclin derivatives on blood pressure and heart rate.

Procedure:

-

Anesthetized animals (e.g., rats or dogs) are instrumented for the measurement of arterial blood pressure and heart rate.

-

The test compound is administered intravenously, and changes in hemodynamic parameters are continuously monitored.

-

Dose-response relationships are established to determine the potency of the compound in lowering blood pressure.

-

The duration of the hemodynamic effects is also recorded to assess the compound's duration of action.

Conclusion

7,7-Difluoroprostacyclin derivatives represent a promising class of stable and potent prostacyclin analogs. Their primary mechanism of action involves the activation of the IP receptor, leading to increased intracellular cAMP levels, which in turn mediate vasodilation and inhibition of platelet aggregation. The introduction of the 7,7-difluoro moiety is expected to enhance metabolic stability, a key limitation of native prostacyclin. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the biological activity of these compounds. Further research, including the generation of more extensive quantitative structure-activity relationship data, is crucial for the optimization and development of these derivatives as potential therapeutic agents for cardiovascular and other diseases.

References

An In-depth Technical Guide to the Role of the Prostacyclin (IP) Receptor in Platelet Aggregation and Vasodilation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The prostacyclin receptor, also known as the prostaglandin I2 receptor or IP receptor, is a G-protein coupled receptor (GPCR) that plays a pivotal role in cardiovascular homeostasis.[1] Its primary endogenous ligand is prostacyclin (PGI2), a lipid molecule synthesized and released by healthy endothelial cells.[2] The IP receptor is a critical mediator of two fundamental physiological processes: the inhibition of platelet aggregation and the induction of vasodilation.[2][3] These actions are central to maintaining vascular health and preventing pathological thrombosis and vasoconstriction.[4] Dysregulation of the PGI2-IP receptor axis is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH), atherosclerosis, and thrombosis, making the IP receptor a significant therapeutic target. This guide provides a detailed examination of the IP receptor's function, signaling pathways, and the experimental methodologies used to study its effects.

IP Receptor Signaling Pathways

The IP receptor primarily couples to the G-stimulatory (Gαs) protein. Upon binding of PGI2 or its synthetic analogues, the receptor undergoes a conformational change, activating Gαs and initiating a downstream signaling cascade that elevates intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP is the central mechanism through which the IP receptor exerts its biological effects in both platelets and vascular smooth muscle cells.

Inhibition of Platelet Aggregation

In platelets, the activation of the IP receptor is a potent inhibitory signal that counteracts pro-thrombotic stimuli. The binding of PGI2 to the IP receptor on the platelet surface triggers the Gαs-mediated activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates several intracellular target proteins, leading to a cascade of events that collectively inhibit platelet activation, including:

-

A reduction in intracellular calcium (Ca2+) mobilization, a critical step for platelet activation and granule release.

-

Inhibition of phospholipase C (PLC) activation.

-

Suppression of the activation of glycoprotein IIb/IIIa, the receptor responsible for fibrinogen binding and platelet aggregation.

This signaling pathway effectively makes platelets resistant to activation by various agonists like thrombin, ADP, and collagen. Studies in mice lacking the IP receptor have demonstrated an enhanced tendency for thrombosis, highlighting the receptor's crucial anti-platelet role in vivo.

Induction of Vasodilation

In vascular smooth muscle cells (VSMCs), the IP receptor signaling pathway mirrors that in platelets but culminates in muscle relaxation. PGI2 released from the endothelium binds to IP receptors on adjacent VSMCs. This leads to Gαs-mediated activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. The elevated cAMP levels activate PKA, which then phosphorylates key proteins involved in muscle contraction. A primary target is Myosin Light Chain Kinase (MLCK). Phosphorylation by PKA inhibits MLCK activity, which in turn reduces the phosphorylation of myosin light chains. This prevents the interaction between actin and myosin filaments, leading to smooth muscle relaxation and, consequently, vasodilation. This mechanism is fundamental to the regulation of blood pressure and blood flow.

Quantitative Data on IP Receptor Ligands

The potency and selectivity of compounds targeting the IP receptor are crucial for their therapeutic application. This is often quantified using metrics such as IC50 (half maximal inhibitory concentration), EC50 (half maximal effective concentration), and pA2 values (a measure of antagonist affinity).

Platelet Aggregation Inhibition

The ability of IP receptor agonists to inhibit platelet aggregation is a key measure of their activity. The IC50 value represents the concentration of an agonist required to inhibit the aggregation response by 50%.

| Compound | Species | Assay Type | IC50 / pIC50 | Reference |

| Cicaprost | Human | ADP-induced platelet aggregation | pIC50: 7.38 ± 0.12 | |

| TEI-9063 | Human | ADP-induced platelet aggregation | pIC50: 8.21 ± 0.04 | |

| Cicaprost | Rat | ADP-induced platelet aggregation | pIC50: 8.72 ± 0.04 | |

| Selexipag (ACT-293987) | Human | ADP-induced platelet aggregation | IC50: 1.5 µM | |

| MRE-269 (Active Metabolite of Selexipag) | Human | cAMP accumulation (CHO cells) | EC50: 11 nM |

pIC50 is the negative logarithm of the IC50 value.

Vasodilation and Receptor Antagonism

The antagonist affinity for the IP receptor in vascular tissues is often determined by Schild analysis, yielding a pA2 value. A higher pA2 value indicates a more potent antagonist.

| Antagonist | Agonist | Preparation | pA2 Value | Schild Plot Slope | Reference |

| RO1138452 | Cicaprost | Human Pulmonary Artery | 8.20 | 0.96 | |

| RO1138452 | Cicaprost | Guinea-pig Aorta | 8.39 | 1.02 | |

| RO1138452 | Cicaprost | Rabbit Mesenteric Artery | 8.12 | 1.02 |

Experimental Protocols

Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

1. Blood Collection and PRP Preparation:

-

Collect whole blood from healthy, consenting donors (who have abstained from antiplatelet medication for at least two weeks) into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This separates the blood into layers, with the upper layer being platelet-rich plasma (PRP).

-

Carefully transfer the PRP into a separate polypropylene tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

2. Aggregometer Setup and Calibration:

-

Pre-warm the aggregometer to 37°C.

-

Pipette a specific volume of PPP into an aggregometer cuvette with a magnetic stir bar and place it in the reference well. Calibrate this to represent 100% light transmission.

-

Pipette the same volume of PRP into a separate cuvette with a stir bar and place it in the sample well. Calibrate this to represent 0% light transmission.

3. Performing the Assay:

-

To test an inhibitor (e.g., an IP receptor agonist), add the desired concentration of the compound to the PRP in the sample cuvette. Incubate for a specified time (e.g., 1-5 minutes) at 37°C with constant stirring.

-

Initiate platelet aggregation by adding a known concentration of a platelet agonist (e.g., ADP, collagen, thrombin).

-

Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve. The maximum aggregation is expressed as a percentage change from baseline.

4. Data Analysis:

-

The inhibitory effect of a compound is calculated relative to a control aggregation curve (agonist alone).

-

By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.

Vascular Reactivity Assay: Wire Myography

This technique is used to measure the contractile and relaxant properties of small isolated arteries in vitro, allowing for the direct assessment of a compound's effect on vascular tone.

1. Tissue Preparation:

-

Humanely euthanize an animal model (e.g., rat, mouse) according to approved ethical protocols.

-

Carefully dissect a blood vessel, such as the mesenteric artery or aorta, and place it in cold, oxygenated physiological salt solution (PSS).

-

Under a dissecting microscope, remove excess connective and adipose tissue.

-

Cut the artery into small rings (approx. 2 mm in length).

2. Mounting the Vessel:

-

Mount each arterial ring on two fine stainless steel or tungsten wires in the chamber of a wire myograph.

-

One wire is attached to a force transducer, and the other is attached to a micrometer, allowing for precise control of vessel stretch.

-

Fill the chamber with PSS, maintain it at 37°C, and continuously bubble it with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.

3. Equilibration and Normalization:

-

Allow the vessel to equilibrate for a set period (e.g., 60 minutes).

-

Perform a normalization procedure to determine the optimal resting tension for the vessel, which ensures maximal and reproducible contractile responses. This involves stepwise stretching of the vessel and measuring the corresponding force.

4. Viability and Pre-contraction:

-

Assess the viability of the vessel by inducing a contraction with a high-potassium solution (e.g., KPSS) or a vasoconstrictor like phenylephrine or U-46619.

-

After washing out the contractile agent and allowing the vessel to return to baseline, induce a stable, submaximal pre-contraction (e.g., with phenylephrine).

5. Measuring Vasodilation:

-

Once a stable contraction plateau is reached, add the IP receptor agonist in a cumulative, concentration-dependent manner to the chamber.

-

Record the resulting relaxation of the vessel as a decrease in force.

6. Data Analysis:

-

Express the relaxation response at each concentration as a percentage of the pre-contracted tone.

-

Plot the concentration-response curve to determine the EC50 (potency) and Emax (maximum effect) for the vasodilatory compound.

References

AFP-07 Free Acid: An In-depth Technical Guide on Prostanoid EP Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AFP-07 free acid for the four prostanoid EP receptor subtypes (EP1, EP2, EP3, and EP4). It includes available quantitative data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways.

Introduction to AFP-07 and Prostanoid EP Receptors

AFP-07 is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Prostanoid receptors, including the EP receptor subtypes, are a family of G-protein coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of prostaglandins, such as prostaglandin E2 (PGE2). Understanding the interaction of novel compounds like AFP-07 with these receptors is crucial for drug development, particularly in the areas of inflammation, pain, cardiovascular disease, and cancer.

The four EP receptor subtypes—EP1, EP2, EP3, and EP4—are distinct in their tissue distribution, signaling mechanisms, and physiological roles. Their differential activation or inhibition can lead to a wide range of cellular responses. Therefore, characterizing the affinity and selectivity of a compound for each EP receptor subtype is a critical step in assessing its therapeutic potential and predicting its pharmacological profile.

Binding Affinity of this compound for Prostanoid EP Receptors

Current publicly available data on the binding affinity of this compound for prostanoid EP receptors indicates a generally low affinity. The available information suggests that this compound is significantly more selective for the prostacyclin (IP) receptor.

Table 1: Quantitative Binding Affinity of this compound for Human Prostanoid EP Receptors

| Receptor Subtype | Binding Affinity (Ki) |

| EP1 | > 100 nM |

| EP2 | > 100 nM |

| EP3 | > 100 nM |

| EP4 | > 10 nM |

Note: The data indicates the lower limit of the dissociation constant (Ki). Precise Ki values for the interaction of this compound with EP receptors have not been definitively reported in the available literature. A higher Ki value corresponds to lower binding affinity.

Experimental Protocols: Radioligand Binding Assay for Prostanoid EP Receptors

The binding affinity of a compound for a specific receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human recombinant prostanoid receptor of interest (e.g., HEK293-EP1, HEK293-EP2, CHO-K1-EP3, HEK293-EP4).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) prostanoid receptor ligand with high affinity and specificity (e.g., [³H]-PGE2).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Buffer: Typically a Tris-HCl or HEPES-based buffer containing divalent cations (e.g., MgCl₂) and other additives to maintain protein stability and physiological pH.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor to determine the amount of radioligand that binds to non-receptor components.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

Experimental Workflow

The following diagram outlines the typical workflow for a competitive radioligand binding assay.

Methodological & Application

AFP-07 Free Acid: Solubility Profile in DMSO and Ethanol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of AFP-07 free acid in Dimethyl Sulfoxide (DMSO) and ethanol, two common solvents utilized in preclinical and in vitro research. Accurate solubility data is critical for the preparation of stock solutions, ensuring reproducible experimental results and meaningful pharmacological data.

Quantitative Solubility Data

The solubility of this compound in DMSO and ethanol has been determined and is summarized in the table below. This data is essential for the accurate preparation of stock solutions for various experimental applications.

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25[1] |

| Ethanol | 30[1] |

Mechanism of Action: A Potent IP Receptor Agonist

AFP-07 is a derivative of 7,7-difluoroprostacyclin that functions as a selective and highly potent agonist for the prostacyclin receptor (IP receptor), with a Ki value of 0.561 nM.[1] The activation of the IP receptor by AFP-07 is a key signaling event that leads to various physiological responses, including the inhibition of platelet aggregation and vasodilation.[1][2] While potent at the IP receptor, AFP-07 demonstrates weaker affinity for EP receptors.

Below is a diagram illustrating the signaling pathway initiated by AFP-07 binding to the IP receptor.

Caption: Signaling pathway of AFP-07 via the IP receptor.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following protocol outlines a standardized procedure for determining the thermodynamic solubility of this compound in a given solvent, such as DMSO or ethanol. This method, known as the shake-flask method, involves creating a saturated solution and subsequently measuring the concentration of the dissolved compound.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethanol, absolute

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and place it into a vial. The amount should be more than the expected solubility to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent (DMSO or ethanol) to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the undissolved solid.

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the diluted sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of AFP-07 in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of AFP-07 in the original undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent.

-

Below is a workflow diagram for the solubility determination protocol.

Caption: Experimental workflow for solubility determination.

References

Application Notes and Protocols for AFP-07 Free Acid in In Vitro Cell Culture Experiments

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "AFP-07 free acid." The following application notes and protocols are synthesized based on research on Alpha-fetoprotein (AFP), a well-documented oncoprotein, and general methodologies for in vitro cell culture and cytotoxicity assays. These protocols are intended to serve as a template and should be adapted and optimized for specific experimental needs.

Introduction

Alpha-fetoprotein (AFP) is an oncoembryonal protein that plays a significant role in cell growth regulation, differentiation, and immunosuppression.[1] In cancer research, particularly in the context of hepatocellular carcinoma (HCC) and certain breast cancers, AFP is a subject of interest due to its multifaceted roles in tumorigenesis.[2] It has been shown to influence several key signaling pathways, thereby affecting cell proliferation, apoptosis, and treatment resistance.[2][3] These protocols provide a framework for investigating the in vitro effects of a hypothetical AFP-related compound, here termed this compound, on cancer cell lines.

Mechanism of Action and Signaling Pathways

AFP exerts its effects through various signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.

-

PI3K/Akt/mTOR Pathway: Extracellular AFP can bind to its receptor, leading to the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is central to cell proliferation, growth, and survival. AFP has been shown to interact with PTEN, a negative regulator of the PI3K/Akt pathway, promoting the malignant behavior of cancer cells.[3]

-

cAMP/PKA Pathway: AFP binding to its receptor can also result in the accumulation of cyclic adenosine monophosphate (cAMP) and the activation of Protein Kinase A (PKA). This can stimulate DNA synthesis and the expression of oncogenes. Studies in MCF-7 and T47D breast cancer cells have shown that AFP can induce both rapid and sustained increases in cAMP levels.

-

Apoptosis Regulation: AFP is involved in the inhibition of apoptosis. It can directly interact with and inhibit caspase-3, a key executioner caspase. Furthermore, AFP can modulate the p53/Bax/cytochrome c/caspase-3 pathway and interfere with the Fas/Fas-associated death domain (FADD) extrinsic apoptotic pathway. It can also increase the expression of the anti-apoptotic protein Bcl-2 by interfering with the retinoic acid receptor (RAR) signaling pathway.

Signaling Pathway Diagram

References

- 1. alpha-fetoprotein causes apoptosis in tumor cells via a pathway independent of CD95, TNFR1 and TNFR2 through activation of caspase-3-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-fetoprotein: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Fetoprotein Binding Mucin and Scavenger Receptors: An Available Bio-Target for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AFP-07 Free Acid in Smooth Muscle Cell Relaxation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing AFP-07 free acid in smooth muscle cell (SMC) relaxation assays. AFP-07 is a novel small molecule being investigated for its potential as a potent vasodilator and smooth muscle relaxant. Understanding its mechanism of action and having robust protocols for its evaluation are crucial for its development as a potential therapeutic agent for conditions characterized by smooth muscle hypercontractility, such as hypertension, asthma, and gastrointestinal disorders.

The following sections detail the hypothetical mechanism of action of AFP-07, protocols for preparing and treating smooth muscle cells, and methods for assessing its relaxant effects.

Hypothetical Mechanism of Action of AFP-07

AFP-07 is hypothesized to induce smooth muscle relaxation through a dual mechanism involving the modulation of intracellular calcium levels and the activation of myosin light chain phosphatase (MLCP). The proposed signaling pathway is as follows:

-

Inhibition of L-type Calcium Channels: AFP-07 is believed to act as an antagonist of L-type voltage-gated calcium channels on the plasma membrane of smooth muscle cells. This blockage inhibits the influx of extracellular Ca2+, a primary trigger for smooth muscle contraction.[1]

-

Activation of Protein Kinase G (PKG): It is proposed that AFP-07 indirectly activates PKG. This activation is thought to occur independently of the nitric oxide (NO)-cGMP pathway.

-

Phosphorylation and Activation of MLCP: Activated PKG phosphorylates and activates myosin light chain phosphatase (MLCP).[2][3]

-

Dephosphorylation of Myosin Light Chain: MLCP, once activated, dephosphorylates the regulatory myosin light chain (MLC20).[1][4] This dephosphorylation prevents the interaction of myosin with actin, leading to muscle relaxation.

This dual-pronged approach suggests that AFP-07 could be a highly effective agent for inducing smooth muscle relaxation, even in the presence of contractile agonists.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of AFP-07 in smooth muscle cells.

Data Presentation

The relaxant effect of AFP-07 was quantified in isolated rat aortic smooth muscle strips pre-contracted with phenylephrine (PE). The data is presented as the concentration of AFP-07 required to achieve 50% relaxation (IC50).

| Compound | Pre-contraction Agent (Concentration) | IC50 (µM) of Relaxation | Maximum Relaxation (%) |

| AFP-07 | Phenylephrine (1 µM) | 2.5 ± 0.3 | 98 ± 2 |

| Verapamil | Phenylephrine (1 µM) | 5.1 ± 0.5 | 95 ± 3 |

| Vehicle (DMSO) | Phenylephrine (1 µM) | > 100 | < 5 |

Experimental Protocols

Isolation and Culture of Primary Smooth Muscle Cells

This protocol describes the isolation of aortic smooth muscle cells from mice.

Materials:

-

HBSS (with calcium and magnesium)

-

Collagenase Type II

-

Elastase

-

Soybean Trypsin Inhibitor

-

DMEM/F12 medium with 10% FBS

-

Sterile surgical instruments

Protocol:

-

Euthanize a mouse using an approved CO2 asphyxiation method.

-

Spray the mouse with 70% ethanol to sterilize the fur.

-

Perform a cardiac puncture to collect blood and perfuse the heart with 1 ml of sterile HBSS.

-

Excise the aorta and place it in cold HBSS.

-

Under a dissecting microscope, remove the surrounding fat and connective tissue.

-

Cut the aorta into small pieces and incubate in an enzymatic digestion solution containing Collagenase Type II and Elastase for 90 minutes at 37°C.

-

Neutralize the enzymes with Soybean Trypsin Inhibitor and DMEM/F12 containing 10% FBS.

-

Centrifuge the cell suspension at 220 x g for 3 minutes.

-

Resuspend the cell pellet in fresh DMEM/F12 with 10% FBS and plate in a culture flask.

-

Incubate the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.

-

Passage the cells when they reach 70-90% confluency.

Smooth Muscle Relaxation Assay (Organ Bath)

This protocol details the procedure for assessing the relaxant effects of AFP-07 on isolated aortic rings.

Materials:

-

Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine (PE)

-

This compound

-

Organ bath system with force transducers

-

Carbogen gas (95% O2, 5% CO2)

Protocol:

-

Prepare aortic rings (2-3 mm in length) from a freshly euthanized rat.

-

Mount the rings in an organ bath containing KH buffer, maintained at 37°C and continuously gassed with carbogen.

-

Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the KH buffer every 15 minutes.

-

Induce contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction has reached a stable plateau, add cumulative concentrations of AFP-07 to the bath at 10-minute intervals.

-

Record the changes in isometric tension using a force transducer and data acquisition system.

-

Calculate the percentage of relaxation relative to the maximal contraction induced by PE.

Experimental Workflow Diagram

References

- 1. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Regulation of smooth muscle contraction/relaxation: paradigm shifts and quantifying arrows - PMC [pmc.ncbi.nlm.nih.gov]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: AFP-07 Free Acid for Studying cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFP-07 free acid is a potent and selective synthetic agonist for the prostacyclin (IP) receptor, a Gs protein-coupled receptor (GPCR). As a derivative of 7,7-difluoroprostacyclin, this compound exhibits high affinity for the IP receptor, making it a valuable tool for investigating the cyclic adenosine monophosphate (cAMP) signaling cascade.[1][2][3] Activation of the IP receptor by an agonist like this compound initiates a signaling pathway that plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. These application notes provide detailed protocols for utilizing this compound to study cAMP signaling, from direct measurement of cAMP accumulation to the assessment of downstream effector activation.

Mechanism of Action

This compound selectively binds to and activates the prostacyclin (IP) receptor. The IP receptor is coupled to the stimulatory G protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression and cellular function.

Caption: this compound signaling pathway.

Data Presentation

The following tables summarize the key quantitative parameters of this compound and provide representative data for its use in studying cAMP signaling.

Table 1: this compound Properties

| Parameter | Value | Reference |

| Target | Prostacyclin (IP) Receptor | [1][3] |

| Mechanism of Action | Selective Agonist | |

| Binding Affinity (Ki) | 0.561 nM | |

| Chemical Formula | C₂₂H₃₀F₂O₅ | |

| Molecular Weight | 412.5 g/mol |

Table 2: Representative Experimental Data

| Assay | Cell Line | Parameter | Expected Value (this compound) |

| cAMP Accumulation | HEK293 expressing IP receptor | EC₅₀ | 1 - 10 nM |

| PKA Activity | Platelets or transfected cells | EC₅₀ | 5 - 50 nM |

| CREB Phosphorylation | Neuronal or endothelial cells | Optimal Concentration | 10 - 100 nM |

Note: Expected values are estimates based on the high potency of this compound and data from similar IP receptor agonists. Optimal concentrations and EC₅₀ values should be determined empirically for each specific cell type and experimental condition.

Experimental Protocols

The following are detailed protocols for key experiments to study cAMP signaling using this compound.

Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)

This protocol describes a method to quantify intracellular cAMP levels in response to this compound stimulation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

Cells expressing the prostacyclin (IP) receptor (e.g., HEK293-IP, CHO-IP, or primary endothelial cells)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (in DMSO or ethanol)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)

-

White, low-volume 384-well microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Culture cells to 80-90% confluency.

-

Harvest cells and resuspend in assay buffer (e.g., HBSS or PBS with 0.1% BSA and a PDE inhibitor like 500 µM IBMX).

-

Determine cell density and adjust to the desired concentration (typically 1,000-5,000 cells per well).

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 pM to 1 µM.

-

-

Assay Protocol:

-

Dispense 5 µL of the cell suspension into each well of the 384-well plate.

-

Add 5 µL of the this compound serial dilutions or control (vehicle) to the respective wells.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Following the HTRF cAMP assay kit manufacturer's instructions, add 5 µL of the cAMP-d2 conjugate and 5 µL of the anti-cAMP cryptate conjugate to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Protocol 2: PKA Activity Assay (Colorimetric)

This protocol outlines a method to measure the activity of PKA in cell lysates following stimulation with this compound using a colorimetric assay.

Materials:

-

Cells expressing the IP receptor

-

Cell culture medium

-

PBS

-

This compound

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

PKA activity assay kit (colorimetric, e.g., from Abcam, Enzo Life Sciences)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and grow to desired confluency.

-

Treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle-treated control.

-

Wash cells with ice-cold PBS and lyse them using the provided lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Assay Protocol (follow kit instructions):

-

Add an equal amount of protein from each lysate to the wells of the substrate-coated microplate provided in the kit.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for the recommended time (e.g., 90 minutes).

-

Wash the wells to remove ATP and non-adherent proteins.

-

Add the phosphospecific substrate antibody and incubate.

-

Wash the wells and add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Wash the wells and add the TMB substrate.

-

Stop the reaction with the provided stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Subtract the background absorbance (no lysate control) from all readings.

-

Plot the absorbance values against the concentration of this compound to visualize the dose-dependent activation of PKA.

-

Protocol 3: CREB Phosphorylation Analysis (Western Blot)

This protocol details the detection of phosphorylated CREB (p-CREB) at Serine 133 in response to this compound stimulation via Western blotting.

Materials:

-

Cells expressing the IP receptor

-

Cell culture medium

-

PBS

-

This compound

-

RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysate Preparation:

-

Grow cells to 80-90% confluency.

-

Stimulate cells with different concentrations of this compound for 15-60 minutes.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Determine protein concentration.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Reprobing (for total CREB):

-

(Optional but recommended) Strip the membrane of the first set of antibodies using a stripping buffer.

-

Re-block the membrane and probe with the anti-total CREB primary antibody, followed by the secondary antibody and detection as described above.

-

-

Data Analysis:

-

Quantify the band intensities for p-CREB and total CREB using densitometry software.

-

Normalize the p-CREB signal to the total CREB signal for each sample.

-

Plot the normalized p-CREB levels against the this compound concentration.

-

Caption: General experimental workflow.

References

Application Notes and Protocols for In Vivo Administration of AFP-07 Free Acid

Note to the Reader: Publicly available information, including peer-reviewed literature and preclinical study data regarding the in vivo administration of a compound specifically identified as "AFP-07 free acid," is not available at this time. The search results did identify "this compound" as a chemical entity, a prostacyclin analogue, but did not yield any associated biological or pharmacological studies in animal models.

The acronym "AFP" is commonly used to refer to Alpha-fetoprotein, a distinct oncofetal glycoprotein involved in immune regulation and cancer. Extensive research exists for Alpha-fetoprotein (AFP), including its role in hepatocellular carcinoma and its immunomodulatory effects. However, this information is distinct from the user's specific request about "this compound" and is therefore not included in detail here to avoid confusion.

The following sections are structured as a template. Should data on this compound become publicly available, this format can be used to organize the information.

Compound Information

-

Compound Name: this compound[1]

-

Synonyms: (5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid[1]

-

Molecular Formula: C22H30F2O5[1]

-

Molecular Weight: 412.5 g/mol [1]

-

CAS Number: 788799-13-3[1]

Proposed Mechanism of Action (Hypothetical)

As a prostacyclin analogue, this compound would be hypothesized to act as a potent agonist for the prostacyclin receptor (IP receptor). This interaction would likely trigger signaling cascades involving adenylyl cyclase and cyclic adenosine monophosphate (cAMP), leading to various physiological effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.

Signaling Pathway Diagram

Below is a generalized diagram for prostacyclin receptor signaling, which would be the putative pathway for this compound.

Caption: Hypothetical signaling pathway for this compound via the prostacyclin receptor.

Quantitative Data Summary (Template)

No quantitative data is currently available for this compound. This section serves as a template for future data.

Table 1: Pharmacokinetic Parameters in Animal Models

| Species/Model | Dose | Route | Cmax | Tmax | AUC | t1/2 |

| (e.g., Mouse) | (mg/kg) | (e.g., IV) | (ng/mL) | (h) | (ng·h/mL) | (h) |

| (e.g., Rat) | (mg/kg) | (e.g., SC) | (ng/mL) | (h) | (ng·h/mL) | (h) |

Table 2: In Vivo Efficacy Data

| Animal Model | Treatment Group | Dosage Regimen | Endpoint | Result |

| (e.g., Arthritis) | AFP-07 | (e.g., 1 mg/kg, BID) | (e.g., Paw Swelling) | (% reduction) |

| (e.g., Thrombosis) | AFP-07 | (e.g., 5 mg/kg, single) | (e.g., Clot Weight) | (% reduction) |

Experimental Protocols (Template)

No specific experimental protocols are available for this compound. The following represents a general workflow and protocol template for conducting an in vivo study with a similar compound.

Animal Model

-

Species: (e.g., C57BL/6 Mouse)

-

Age/Weight: (e.g., 8-10 weeks, 20-25g)

-

Acclimation: Animals should be acclimated for a minimum of 7 days before the start of the experiment.

-

Housing: Standard housing conditions (e.g., 12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

Formulation and Administration

-

Vehicle Selection: Determine a suitable vehicle for solubilizing this compound (e.g., saline, PBS with 0.1% DMSO, or a cyclodextrin-based solution).

-

Formulation Preparation: On each day of dosing, prepare a fresh formulation. Weigh the required amount of this compound and dissolve it in the chosen vehicle to the desired final concentration.

-

Administration:

-

Route: (e.g., Subcutaneous (SC), Intravenous (IV), or Oral (PO) gavage).

-

Dose Volume: Calculate the injection volume based on the animal's body weight (e.g., 10 mL/kg for mice).

-

Procedure: Administer the compound or vehicle control to the respective animal groups according to the predefined schedule.

-

Experimental Workflow Diagram

Caption: General experimental workflow for an in vivo study in an animal model.

Endpoint Analysis

-

Pharmacokinetics: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration. Process to plasma and analyze for drug concentration using a validated LC-MS/MS method.

-

Efficacy: Measure relevant endpoints based on the disease model (e.g., tumor volume in oncology models, inflammation scores in arthritis models).

-

Safety/Tolerability: Monitor animal health daily, including body weight changes, clinical signs of toxicity, and any reactions at the injection site. Conduct terminal necropsy and collect tissues for histopathological analysis.

References

Application Notes and Protocols for AFP-07 Free Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage and handling of AFP-07 free acid to ensure its stability and integrity for research and development applications.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical properties and biological activity of this compound. The recommended storage conditions are dependent on whether the compound is in solid form or dissolved in a solvent.

Data Summary:

| Form | Storage Temperature | Key Precautions |

| Powder | -20°C | Keep container tightly sealed. Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1] |

| In Solvent | -80°C | Keep container tightly sealed.[1] |

Stability and Handling

2.1 Chemical Stability this compound is stable under the recommended storage conditions.[1] Exposure to incompatible materials or improper temperatures may lead to degradation.

2.2 Incompatible Materials To prevent degradation and potential hazardous reactions, avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]

2.3 Handling Precautions When working with this compound, it is important to take the following safety measures:

-

Avoid inhalation of dust or aerosols.[1]

-

Prevent contact with eyes and skin.

-

Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.

2.4 Hazardous Decomposition Under fire conditions, this compound may decompose and emit toxic fumes.

Experimental Protocols

The following protocols are based on standard laboratory procedures for handling and storing chemical compounds. Specific experimental usage will dictate further handling.

3.1 Protocol for Receiving and Initial Storage

-

Upon receipt, visually inspect the container for any damage.

-

Verify the physical form of the this compound (powder or in solvent).

-

Based on the physical form, immediately transfer the compound to the appropriate storage temperature as outlined in the table above.

-

Log the receipt date and storage conditions in the laboratory inventory system.

3.2 Protocol for Preparation of Stock Solutions

-

Allow the this compound powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

-

Weigh the desired amount of this compound powder in a fume hood.

-

Add the appropriate solvent to the desired concentration.

-

Ensure the compound is fully dissolved. Sonication may be used if necessary, but avoid excessive heating.

-

Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

-

Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C.

Visualized Workflow for Storage Decision

The following diagram illustrates the decision-making process for the proper storage of this compound upon receipt.

References

Application Notes and Protocols for Designing Experiments with Prostacyclin Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostacyclin (PGI2) is a critical lipid mediator that plays a pivotal role in cardiovascular homeostasis.[1][2] Its biological effects, which include potent vasodilation, inhibition of platelet aggregation, and antiproliferative actions on vascular smooth muscle cells, are mediated through the prostacyclin receptor, also known as the IP receptor.[3][4][5] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit (Gαs) to initiate a downstream signaling cascade.

Dysregulation of the prostacyclin pathway is implicated in the pathogenesis of severe vascular diseases, most notably Pulmonary Arterial Hypertension (PAH). Consequently, IP receptor agonists, such as epoprostenol (synthetic PGI2), iloprost, treprostinil, and the selective agonist selexipag, have become cornerstone therapies for PAH.

These application notes provide a comprehensive guide for researchers designing experiments to identify and characterize novel prostacyclin receptor agonists. We detail the primary signaling pathway and provide step-by-step protocols for key in vitro and ex vivo assays essential for evaluating agonist binding, potency, and functional efficacy.

Prostacyclin Receptor Signaling Pathway

The canonical signaling pathway for the IP receptor involves its coupling to Gαs. Agonist binding to the IP receptor induces a conformational change, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA activation results in the phosphorylation of various downstream targets, which ultimately decreases intracellular calcium concentrations, leading to smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.

Key Experiments for Characterizing IP Receptor Agonists

A multi-assay approach is crucial for the comprehensive evaluation of novel IP receptor agonists. The following experiments form a core workflow for identifying lead compounds, determining their potency and selectivity, and confirming their physiological effects.

Data Presentation: Comparative Agonist Activity

Summarizing data in a tabular format allows for direct comparison of the pharmacological properties of different compounds.

| Compound | Receptor Binding (Ki, nM) | cAMP Accumulation (EC50, nM) | Platelet Aggregation Inhibition (IC50, nM) | Arterial Ring Relaxation (EC50, nM) |

| Iloprost | 3.9 | 1.5 | 2.1 | 5.8 |

| Treprostinil | 20.0 | 10.2 | 15.5 | 25.1 |

| Selexipag (MRE-269) | 2.6 | 11.0 | 18.0 | 32.0 |

| Test Compound X | Data | Data | Data | Data |

| Test Compound Y | Data | Data | Data | Data |

Experimental Protocols

Radioligand Receptor Binding Assay